

# Application Notes: GPR35 Modulator 1 in ERK1/2 Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Gpr35 modulator 1 |           |
| Cat. No.:            | B15607972         | Get Quote |

#### Introduction

G protein-coupled receptor 35 (GPR35) is a receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory and gastrointestinal diseases, cardiovascular disorders, and cancer.[1][2] It is expressed in various tissues, with notably high levels in immune cells and the gastrointestinal tract.[3] The activation of GPR35 by a modulator compound initiates downstream intracellular signaling cascades. One of the key pathways activated is the mitogen-activated protein kinase (MAPK) cascade, which results in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

The phosphorylation of ERK1/2 at specific residues (Threonine 202 and Tyrosine 204 for ERK1; Threonine 185 and Tyrosine 187 for ERK2) is a critical event that serves as a reliable indicator of receptor activation.[5][6] Therefore, measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) is a widely used and robust method to screen for and characterize the activity of novel GPR35 modulators, such as agonists and antagonists.[4][7]

## **GPR35 Signaling to ERK1/2**

Activation of GPR35 can lead to ERK1/2 phosphorylation through several distinct signaling pathways, involving both G protein-dependent and G protein-independent (e.g.,  $\beta$ -arrestin-mediated) mechanisms.

G Protein-Coupling: GPR35 has been shown to couple with Gαi/o, Gαq, and Gα12/13 proteins.[3][8]

## Methodological & Application





- Gαi/o Pathway: Activation of Gαi/o can inhibit adenylyl cyclase, which may indirectly influence the MAPK/ERK pathway.[3][8]
- Gαq Pathway: The Gαq pathway can activate ERK through a cascade involving Phospholipase Cβ (PLCβ), calcium mobilization (Ca2+), and Src kinase.[3]
- β-Arrestin Pathway: Upon agonist binding, GPR35 can recruit β-arrestin 2.[1][3] β-arrestin acts as a scaffold protein, bringing components of the MAPK cascade (e.g., Raf, MEK, ERK) into close proximity, thereby facilitating ERK1/2 activation in a G protein-independent manner.[3][8]
- Na/K-ATPase-Src Pathway: GPR35 can interact with the Na+/K+-ATPase, leading to the
  activation of the non-receptor tyrosine kinase Src.[9] Activated Src can then trigger
  downstream signaling to activate the ERK1/2 cascade.[9]





Click to download full resolution via product page

GPR35 to ERK1/2 Signaling Pathways.



# **Data Presentation: GPR35 Modulator Activity**

The potency of GPR35 modulators can be quantified and compared using dose-response assays that measure ERK1/2 phosphorylation or other downstream events like  $\beta$ -arrestin recruitment. The tables below summarize data for known GPR35 agonists and antagonists.

Table 1: Activity of GPR35 Agonists

| Compound       | Assay Type           | Species | pEC50       | Efficacy<br>(vs.<br>Zaprinast) | Reference |
|----------------|----------------------|---------|-------------|--------------------------------|-----------|
| Pamoic<br>Acid | β-arrestin-2<br>BRET | Human   | 7.28 ± 0.07 | Partial<br>(55%)               | [10]      |
| Pamoic Acid    | Gq/i5 BRET           | Human   | 8.44 ± 0.13 | Full                           | [10]      |
| Zaprinast      | β-arrestin-2<br>BRET | Human   | 4.78 ± 0.10 | Full                           | [10]      |
| Zaprinast      | β-arrestin-2<br>BRET | Rat     | 5.30 ± 0.03 | Full                           | [10]      |
| Zaprinast      | β-arrestin-2<br>BRET | Mouse   | 4.24 ± 0.06 | Full                           | [10]      |

| Olsalazine | ERK Phosphorylation | Human | High Potency\* | Agonist | [8] |

Table 2: Activity of GPR35 Antagonists

<sup>\*</sup>Note: Specific pEC50 value for ERK phosphorylation was not provided, but olsalazine was noted for its potent agonism.



| Compound   | Assay Type           | Agonist     | Species | pIC50 / pKi | Reference |
|------------|----------------------|-------------|---------|-------------|-----------|
| CID2745687 | β-arrestin-2<br>BRET | Zaprinast   | Human   | 6.84 ± 0.09 | [10]      |
| CID2745687 | β-arrestin-2<br>BRET | Pamoic Acid | Human   | 6.84 ± 0.07 | [10]      |
| ML-145     | β-arrestin-2<br>BRET | Zaprinast   | Human   | 8.11 ± 0.06 | [10]      |
| ML-145     | β-arrestin-2<br>BRET | Pamoic Acid | Human   | 8.01 ± 0.04 | [10]      |

| ML-194 | ERK Phosphorylation | Pamoic Acid | Human | Antagonist Activity |[1] |

# **Experimental Protocols**

Two primary methods for quantifying GPR35-mediated ERK1/2 phosphorylation are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

## Protocol 1: Western Blotting for p-ERK1/2 Detection

Western blotting is a semi-quantitative technique that allows for the visualization of the phosphorylated form of ERK1/2 relative to the total amount of ERK1/2 protein.





Click to download full resolution via product page

Western Blotting Workflow for p-ERK1/2 Detection.



#### Methodology

- Cell Culture and Treatment:
  - Seed cells (e.g., HEK-293 or HT-29 expressing GPR35) in 6-well plates and grow to 70-80% confluency.[11]
  - Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[11]
  - Treat cells with various concentrations of "Gpr35 modulator 1" for a predetermined time (e.g., 5-30 minutes). A time-course experiment is recommended to find the peak phosphorylation time.[7][11]
- Cell Lysis:
  - Aspirate the medium and wash cells with ice-cold PBS.
  - Add 100-150 μL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[11]
  - Scrape the cells and incubate the lysate on ice for 30 minutes.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.
     [11]
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay kit.[11]
- SDS-PAGE and Western Blotting:
  - Prepare samples by mixing 20-30 μg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.[11]
  - Load samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[12]
  - Transfer the separated proteins to a PVDF membrane.[12]



#### Immunoblotting:

- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Trisbuffered saline with 0.1% Tween 20) for 1 hour at room temperature.[12]
- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, e.g., anti-phospho-p44/42 MAPK), typically at a 1:1000-1:10,000 dilution in 5% BSA/TBST.[12]
- Wash the membrane three times for 5-10 minutes each with TBST.[12]
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.
- Wash the membrane again three times with TBST.[12]
- Detection and Analysis:
  - Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[12]
  - To normalize the data, the membrane must be stripped and re-probed for total ERK1/2 using a specific antibody.[12][13]
  - Quantify band intensities using densitometry software (e.g., ImageJ). The p-ERK1/2 signal is normalized to the total ERK1/2 signal for each sample.[11]

## Protocol 2: Cell-Based ELISA for p-ERK1/2 Detection

Cell-based ELISAs offer a more high-throughput and quantitative alternative to Western blotting for measuring protein phosphorylation.





Click to download full resolution via product page

Cell-Based ELISA Workflow for p-ERK1/2 Detection.



#### Methodology

- Cell Seeding and Treatment:
  - Seed 10,000-30,000 cells per well in a 96-well microplate and incubate overnight.[14]
  - Serum-starve cells as required.
  - Treat cells with "Gpr35 modulator 1" at various concentrations. Include untreated and positive controls.
- Fixing and Permeabilization:
  - $\circ$  Remove the treatment media and add 100  $\mu$ L of Fixing Solution to each well. Incubate for 20 minutes at room temperature.[14]
  - Wash the wells.
  - Add Quenching Buffer and incubate for 20 minutes to block endogenous peroxidase activity.[14]
- Immunodetection:
  - Wash the wells and add 200 μL of Blocking Buffer for 1 hour.[14]
  - Aspirate and add 50 μL of diluted primary antibody. Use an anti-p-ERK1/2 antibody for sample wells and an anti-total ERK1/2 antibody for normalization wells. Incubate for 2 hours at room temperature. [14]
  - Wash the wells three times with Wash Buffer.
  - Add 50 μL of the HRP-conjugated secondary antibody and incubate for 1 hour.[14]
- Signal Development and Reading:
  - Wash the wells three times.



- $\circ$  Add 100  $\mu L$  of TMB Substrate and incubate for 15-30 minutes at room temperature in the dark.[14]
- Add 50-100 μL of Stop Solution to each well. The color will change from blue to yellow.[14]
- Read the absorbance at 450 nm on a microplate reader immediately.[14]
- Data Analysis:
  - Subtract the background absorbance from all readings.
  - For each condition, normalize the absorbance value from the p-ERK1/2 wells to the value from the total ERK1/2 wells.
  - Plot the normalized data to generate dose-response curves and calculate EC50 or IC50 values.

# **Troubleshooting Common Issues**



| Issue                           | Possible Cause                                                                                                   | Suggested Solution                                                                                      |
|---------------------------------|------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| No/Weak Signal                  | Inactive GPR35 modulator                                                                                         | Verify the purity, concentration, and activity of the compound.                                         |
| Suboptimal stimulation time     | Perform a time-course<br>experiment (e.g., 2, 5, 10, 30,<br>60 min) to find the peak<br>phosphorylation time.[4] |                                                                                                         |
| Ineffective antibodies          | Use fresh or previously validated primary and secondary antibodies at the recommended dilutions.                 |                                                                                                         |
| High Background                 | Insufficient blocking                                                                                            | Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Insufficient washing            | Increase the number or duration of wash steps.[13]                                                               |                                                                                                         |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody.                                                   | _                                                                                                       |
| Inconsistent Results            | Variation in cell number                                                                                         | Ensure uniform cell seeding density across all wells/plates. [4]                                        |
| Inconsistent serum starvation   | Maintain a consistent duration for serum starvation for all samples.[4]                                          |                                                                                                         |
| Pipetting errors                | Use calibrated pipettes and ensure accurate addition of reagents.[4]                                             |                                                                                                         |



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scienceopen.com [scienceopen.com]
- 2. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) Invitrogen [thermofisher.com]
- 6. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- To cite this document: BenchChem. [Application Notes: GPR35 Modulator 1 in ERK1/2 Phosphorylation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607972#gpr35-modulator-1-application-in-erk1-2-phosphorylation-assays]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com